molecular formula C16H8ClFO3 B5800665 6-chloro-3-(3-fluorobenzoyl)chromen-4-one

6-chloro-3-(3-fluorobenzoyl)chromen-4-one

Cat. No.: B5800665
M. Wt: 302.68 g/mol
InChI Key: PFHXDSPDIYLFHA-UHFFFAOYSA-N
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Description

6-chloro-3-(3-fluorobenzoyl)chromen-4-one is a chemical compound with the molecular formula C16H8ClFO3 and a molecular weight of 302.68 g/mol . This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 6-chloro-3-(3-fluorobenzoyl)chromen-4-one typically involves the reaction of 6-chloro-4-hydroxycoumarin with 3-fluorobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-chloro-3-(3-fluorobenzoyl)chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-chloro-3-(3-fluorobenzoyl)chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-(3-fluorobenzoyl)chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-chloro-3-(3-fluorobenzoyl)chromen-4-one can be compared with other chromen-4-one derivatives, such as:

    4-hydroxycoumarin: Known for its anticoagulant properties.

    7-hydroxy-4-methylcoumarin: Used in the synthesis of fluorescent dyes.

    3-formylcoumarin: Studied for its potential anticancer activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

6-chloro-3-(3-fluorobenzoyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClFO3/c17-10-4-5-14-12(7-10)16(20)13(8-21-14)15(19)9-2-1-3-11(18)6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHXDSPDIYLFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=COC3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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